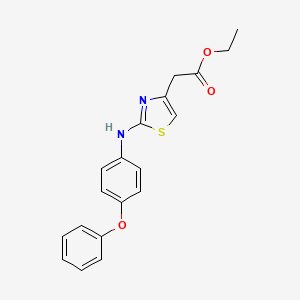

Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate is a chemical compound with the molecular formula C16H17NO3 . It is a derivative of phenoxy acetamide .

Synthesis Analysis

The synthesis of similar compounds involves various chemical techniques. For instance, the synthesis of phenoxy acetamide derivatives involves the coupling of phenoxy acid with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Scientific Research Applications

Crystal Structure Analysis

Research conducted by DyaveGowda et al. (2002) detailed the crystal structure of a related compound, providing insights into its molecular arrangement and emphasizing the importance of intra- and intermolecular hydrogen bonding for stability. This foundational knowledge is crucial for understanding how modifications in the compound's structure could affect its applications (DyaveGowda et al., 2002).

Synthesis and Antimicrobial Activity

Wardkhan et al. (2008) explored synthetic approaches for thiazoles and their derivatives, revealing methods that could potentially be applied to synthesize Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate derivatives with antimicrobial properties. This study highlights the compound's relevance in developing antimicrobial agents (Wardkhan et al., 2008).

Antimicrobial and Anti-inflammatory Properties

Karabasanagouda et al. (2008) synthesized a series of thiazole derivatives, assessing their anti-inflammatory and antimicrobial effectiveness. Such studies suggest the potential of Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate derivatives in medical applications, particularly in treating inflammation and infection (Karabasanagouda et al., 2008).

Pharmacological Activities

Attimarad et al. (2017) investigated the anti-inflammatory, analgesic, and antioxidant activities of thiazole acetate derivatives, providing evidence of their potential therapeutic benefits. This study also performed molecular docking to predict interactions with biological targets, suggesting a methodological framework for evaluating the compound's biological activity (Attimarad et al., 2017).

Synthesis for Dual Hypoglycemic Agents

A report by Altowyan et al. (2022) on the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, for use as a precursor in dual hypoglycemic agents, demonstrates the broader applicability of such chemical structures in developing treatments for chronic conditions like diabetes (Altowyan et al., 2022).

Safety And Hazards

properties

IUPAC Name |

ethyl 2-[2-(4-phenoxyanilino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-2-23-18(22)12-15-13-25-19(21-15)20-14-8-10-17(11-9-14)24-16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOSDNFQFKDFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-((4-phenoxyphenyl)amino)-3,5-thiazolyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2955787.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2955788.png)

![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)

![3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2955795.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2955799.png)

![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2955802.png)

![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)